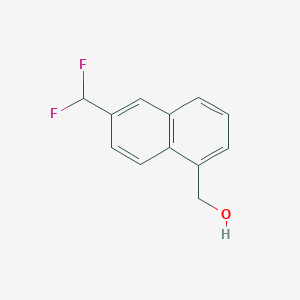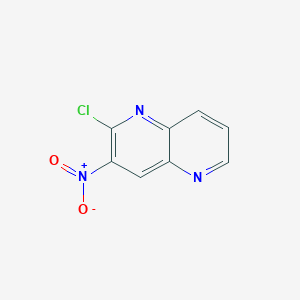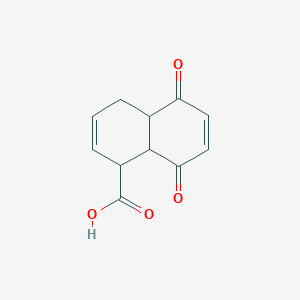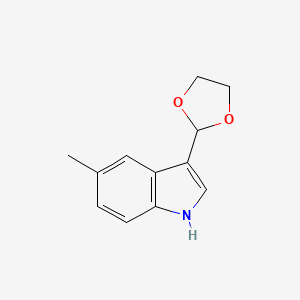
7,8-Dihydroxy-5-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydroxy-5-methoxy-2H-chromen-2-one is a derivative of coumarin, a class of naturally occurring compounds known for their wide range of biological activities. This compound is characterized by the presence of hydroxyl and methoxy groups on the chromen-2-one structure, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroxy-5-methoxy-2H-chromen-2-one typically involves the selective cleavage of methylene bridges in naturally occurring methoxylated coumarins. One common method uses lead tetraacetate for the acetoxylation of the methylenedioxy group . The starting material, often a natural coumarin like sabandin, is prepared from readily available sources such as parsley and dill seed extracts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of green solvents and catalysts is increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydroxy-5-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can yield dihydroxy derivatives .
Scientific Research Applications
7,8-Dihydroxy-5-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 7,8-Dihydroxy-5-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress and inflammation pathways. The compound can inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative damage . Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one: This compound is similar in structure but has additional methoxy groups, which may alter its biological activity.
8-(2,3-Dihydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one: Another derivative with different substituents that affect its chemical and biological properties.
Uniqueness
7,8-Dihydroxy-5-methoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl and methoxy groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C10H8O5 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
7,8-dihydroxy-5-methoxychromen-2-one |
InChI |
InChI=1S/C10H8O5/c1-14-7-4-6(11)9(13)10-5(7)2-3-8(12)15-10/h2-4,11,13H,1H3 |
InChI Key |
BBGLRBGNYGPYSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC(=O)OC2=C(C(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine](/img/structure/B11894656.png)



![2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)-](/img/structure/B11894670.png)








